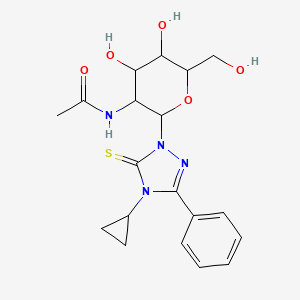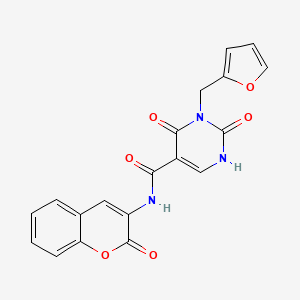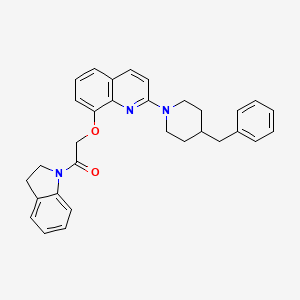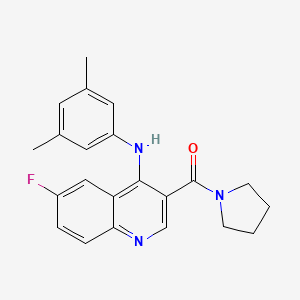![molecular formula C15H13ClN2O6S B2443794 4-[(2-chloro-5-nitrophényl)sulfonylamino]benzoate d’éthyle CAS No. 670266-52-1](/img/structure/B2443794.png)
4-[(2-chloro-5-nitrophényl)sulfonylamino]benzoate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoate esters
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial agent due to its ability to inhibit certain bacterial enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is Biotin Carboxylase (BC) . BC is an enzyme that catalyzes the first half-reaction of Acetyl-CoA Carboxylase (ACC), a multi-subunit complex responsible for the first committed step in fatty acid synthesis .
Mode of Action
SABA1 interacts with its target, BC, through an atypical mechanism. It binds in the biotin binding site in the presence of ADP . This binding inhibits the activity of BC, thereby affecting the fatty acid synthesis pathway .
Biochemical Pathways
The inhibition of BC by SABA1 affects the fatty acid synthesis pathway. BC is a crucial enzyme in this pathway, catalyzing the first half-reaction of ACC . By inhibiting BC, SABA1 disrupts the normal functioning of this pathway.
Result of Action
The inhibition of BC by SABA1 results in the disruption of the fatty acid synthesis pathway. This disruption has significant implications, particularly in the context of antibacterial properties. SABA1 has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then subjected to esterification with ethyl benzoate in the presence of a catalyst such as sulfuric acid to form the final product, ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate.
Substitution: Ethyl 4-(2-substituted-5-nitrobenzenesulfonamido)benzoate.
Hydrolysis: 4-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-chloro-5-aminobenzenesulfonamido)benzoate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.
Ethyl 4-(2-chloro-5-methylbenzenesulfonamido)benzoate:
The uniqueness of ethyl 4-(2-chloro-5-nitrobenzenesulfonamido)benzoate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHXKKSPFXPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![N-(3-methoxyphenyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2443718.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)


![N-[(4-ethylphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2443726.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443733.png)
